Ethyl 4-isocyanobenzoate
Overview
Description
Ethyl 4-isocyanobenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the para position of the benzene ring is substituted with an isocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isocyanobenzoate can be synthesized through several methods. One common route involves the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then esterified with ethanol to yield this compound . The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isocyanobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-aminobenzoic acid and ethanol.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes .
Scientific Research Applications
Ethyl 4-isocyanobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages . This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules .
Comparison with Similar Compounds
Ethyl 4-isocyanobenzoate can be compared with other isocyanate-containing compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
4-Methoxyphenyl isocyanate: Contains a methoxy group on the benzene ring, which affects its reactivity and applications.
1-Naphthyl isocyanate: A naphthalene derivative with different steric and electronic properties compared to this compound.
This compound is unique due to its specific ester and isocyanate functionalities, which make it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethyl 4-isocyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCNDAZBLKMEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941661 | |
Record name | Ethyl 4-isocyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-99-9 | |
Record name | Benzoic acid, 4-isocyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1983-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-isocyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-isocyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethoxycarbonyl)-4-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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